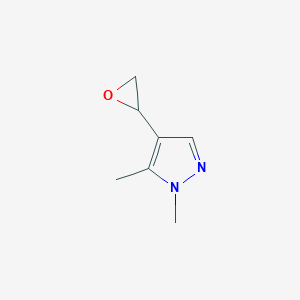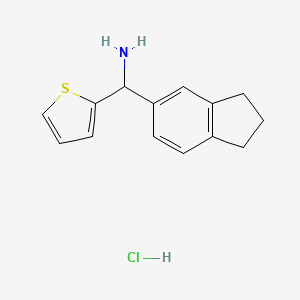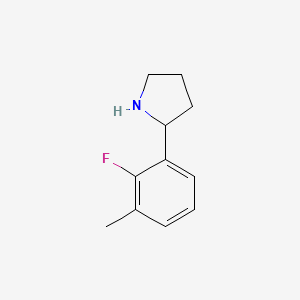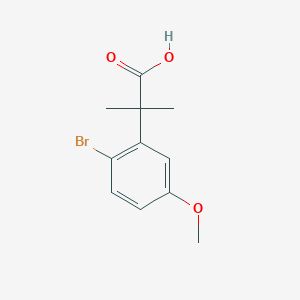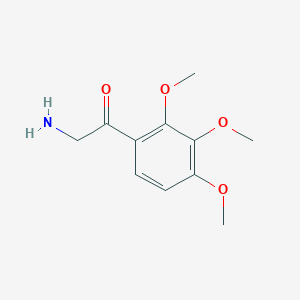
2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C11H15NO4 It is characterized by the presence of an amino group attached to an ethanone backbone, which is further substituted with a 2,3,4-trimethoxyphenyl group
Méthodes De Préparation
The synthesis of 2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,3,4-trimethoxybenzaldehyde with nitromethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino ketone .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding oxime or nitro compound using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol or amine, depending on the reducing agent used. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide may yield the corresponding oxime, while reduction with sodium borohydride may produce the corresponding alcohol .
Applications De Recherche Scientifique
2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s trimethoxyphenyl group allows it to bind to hydrophobic pockets within proteins, while the amino group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
2-Amino-1-(3,4,5-trimethoxyphenyl)ethan-1-one: This compound has a similar structure but differs in the position of the methoxy groups. The difference in substitution pattern can lead to variations in biological activity and chemical reactivity.
2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-ol:
2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one: This compound lacks one methoxy group compared to the target compound, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H15NO4 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
2-amino-1-(2,3,4-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C11H15NO4/c1-14-9-5-4-7(8(13)6-12)10(15-2)11(9)16-3/h4-5H,6,12H2,1-3H3 |
Clé InChI |
SHVZTYUTRYSBFL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C(=O)CN)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



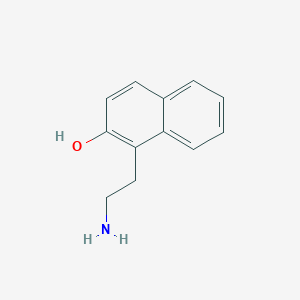
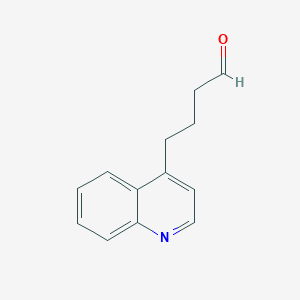
![3,3,3-Trifluoro-2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13606847.png)
